molecular formula C10H10O2 B3434465 2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde CAS No. 943587-27-7

2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde

Cat. No.: B3434465
CAS No.: 943587-27-7
M. Wt: 162.18 g/mol
InChI Key: NTJRMUOGVCOSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde typically involves the alkylation of o-bromophenol with 1,2-dichloroethane in the presence of a phase-transfer catalyst such as benzyltributylammonium chloride. The reaction is carried out in an aqueous solution of sodium hydroxide and sodium bisulfite under reflux conditions. The resulting product is then reacted with 1,2-dibromoethane and magnesium in anhydrous tetrahydrofuran to yield 2,3-dihydrobenzofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 2-(2,3-Dihydrobenzofuran-5-YL)acetic acid.

    Reduction: 2-(2,3-Dihydrobenzofuran-5-YL)ethanol.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJRMUOGVCOSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289241
Record name 2,3-Dihydro-5-benzofuranacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943587-27-7
Record name 2,3-Dihydro-5-benzofuranacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943587-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-benzofuranacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde
Reactant of Route 3
Reactant of Route 3
2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde
Reactant of Route 4
2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.